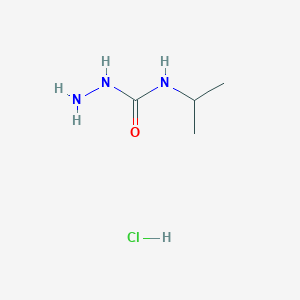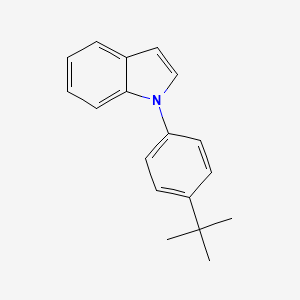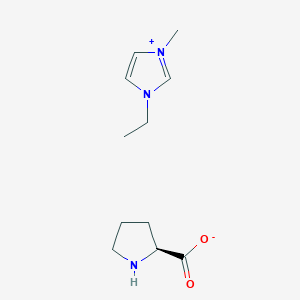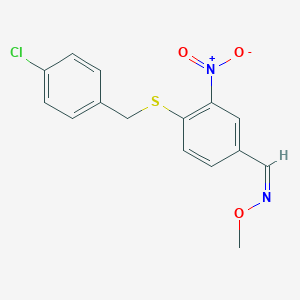
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime is a complex organic compound characterized by the presence of a chlorobenzyl group, a nitro group, and a methyloxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form 4-chlorobenzyl derivatives.
Introduction of the Sulfanyl Group: The chlorobenzyl intermediate is then reacted with thiol compounds to introduce the sulfanyl group.
Nitration: The compound undergoes nitration to introduce the nitro group at the desired position.
Formation of the Carbaldehyde: The nitro compound is then oxidized to form the carbaldehyde group.
Methyloxime Formation: Finally, the carbaldehyde is reacted with hydroxylamine to form the methyloxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific enzymes and proteins.
Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazole derivatives: These compounds share the chlorobenzyl and sulfanyl groups but differ in their core structure.
4-((4-Chlorobenzyl)sulfanyl)-1H-1,2,4-triazole derivatives: These compounds also share similar functional groups but have a different heterocyclic core.
Uniqueness
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime is unique due to the presence of the nitro and methyloxime groups, which confer distinct chemical and biological properties. These groups allow for specific interactions with molecular targets, making the compound valuable for various applications.
Propiedades
Fórmula molecular |
C15H13ClN2O3S |
|---|---|
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
(Z)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-17-9-12-4-7-15(14(8-12)18(19)20)22-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3/b17-9- |
Clave InChI |
GUECCVXLVWEVRO-MFOYZWKCSA-N |
SMILES isomérico |
CO/N=C\C1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
CON=CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
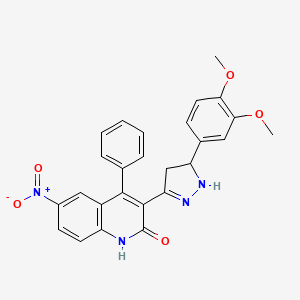
![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)

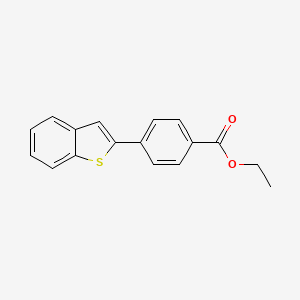
![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
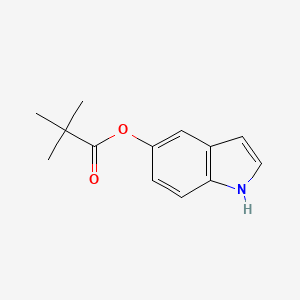
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)

